Ethyl 2-(hydroxyimino)-3-oxobutanoate

Overview

Description

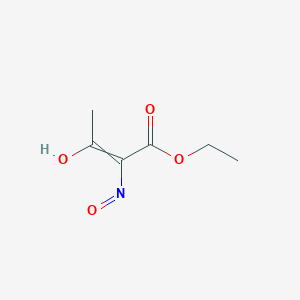

Ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS: 5408-04-8) is a β-keto ester derivative with the molecular formula C₆H₉NO₄ and a molecular weight of 159.14 g/mol . It is characterized by a hydroxyimino group (-NOH) at the 2-position and a ketone group at the 3-position of the butanoate backbone. This compound exists in two tautomeric forms: the keto-hydrazo form and the enol-imine form, with the former being more stable in crystalline states .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives. One common method is the reaction of butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and strong acid catalysts to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to optimize the conversion rate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxyimino)-3-oxobutanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield butanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with the reaction typically carried out at elevated temperatures.

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Hydrolysis: Butanoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of ethyl 2-(hydroxyimino)-3-oxobutanoate exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of similar compounds against various pathogens, demonstrating minimum inhibitory concentrations (MICs) that suggest potential for developing new antibiotics. For instance, compounds derived from this compound have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

| Compound | Target Pathogen | MIC (mg/ml) |

|---|---|---|

| Compound A | E. coli | 0.08 |

| Compound B | S. aureus | 0.07 |

| Compound C | Klebsiella pneumoniae | 0.11 |

Cytotoxicity Studies

The cytotoxic potential of this compound derivatives has also been evaluated using brine shrimp assays, which are commonly used to assess the toxicity of compounds. Results indicated varying levels of cytotoxicity across different derivatives, suggesting their potential as lead compounds in cancer treatment .

| Compound | LC50 (μg/ml) |

|---|---|

| Compound A | 280 |

| Compound B | 765 |

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis, particularly in the formation of heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Synthesis of Heterocycles

The compound can be utilized in the synthesis of polyfluoroalkylated derivatives, which are important for developing new drugs with enhanced biological activity. The presence of the ethoxycarbonyl moiety allows for further modifications that can lead to biologically active compounds .

Study on Anthelmintic Activity

A significant study evaluated the anthelmintic activity of synthesized derivatives of this compound against parasitic worms like Pheretima posthuma and Ascaridia galli. The results demonstrated superior activity compared to standard treatments such as albendazole, indicating the potential for these compounds in treating parasitic infections .

| Compound | Worm Species | Activity (Time to Death) |

|---|---|---|

| Compound A | Pheretima posthuma | 30 min |

| Compound B | Ascaridia galli | 45 min |

Mechanism of Action

The mechanism of action of butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester involves its interaction with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The ester group can undergo hydrolysis, releasing butanoic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(hydroxyimino)-3-oxobutanoate belongs to a broader class of β-keto esters and oxobutanoate derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituent effects, synthesis yields, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Properties

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The hydroxyimino group participates in N–H⋯O and C–H⋯O interactions, stabilizing crystal packing. For example, ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate forms supramolecular chains via C–H⋯O bonds .

- Tautomerism: Hydrazone derivatives (e.g., ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate) favor the keto-hydrazo form in the solid state, as confirmed by X-ray diffraction .

- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit higher melting points due to enhanced dipole interactions .

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance reactivity and tautomer stability, while electron-donating groups (e.g., -OCH₃) improve solubility .

Crystallography: The planar geometry of oxobutanoate derivatives facilitates applications in crystal engineering, with SHELX software widely used for structure refinement .

Pharmaceutical Relevance: The hydroxyimino group’s chelating ability is exploited in metal complexation for catalytic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(hydroxyimino)-3-oxobutanoate, and how do reaction conditions influence yield?

The compound is synthesized via condensation of acetylacetic ester (ethyl acetoacetate) with sodium nitrite under acidic conditions (e.g., HCl or H₂SO₄). Key parameters include:

- Temperature : Maintained at 0–5°C to minimize side reactions (e.g., over-nitrosation).

- pH : Acidic conditions (pH 2–3) stabilize the hydroxyimino group.

- Stoichiometry : A 1:1 molar ratio of acetylacetic ester to NaNO₂ ensures high yield (~83% reported) .

Data Table :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | >80% |

| pH | 2–3 | Minimal decomposition |

| Reaction Time | 2–4 hours | 75–83% |

Q. What purification techniques are recommended for isolating this compound?

- Recrystallization : Use ethanol or ethyl acetate as solvents, yielding needle-like crystals with high purity (>95%) .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (7:3) for intermediates contaminated by unreacted acetylacetic ester .

Q. How is the compound characterized analytically?

- NMR :

- IR : Bands at 1706 cm⁻¹ (ester C=O), 1617 cm⁻¹ (C=N), and 3359 cm⁻¹ (O–H stretch) confirm functional groups .

Q. Does the compound exhibit tautomerism, and how is this resolved structurally?

The hydroxyimino group exists in equilibrium between keto and enol forms. X-ray crystallography (monoclinic P2₁/c space group, β = 90.921°) confirms the dominant keto tautomer in the solid state, stabilized by intramolecular hydrogen bonding (O–H···O=C) .

Q. What safety protocols are critical for handling this compound?

- PPE : Gloves and goggles are mandatory due to moisture sensitivity and potential irritancy.

- Storage : Keep in anhydrous conditions (desiccator) at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms govern its use in synthesizing hydrazone derivatives?

this compound reacts with arylhydrazines via nucleophilic attack at the carbonyl group, followed by dehydration to form hydrazone derivatives (e.g., Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate). DFT studies suggest the reaction proceeds through a six-membered transition state, with electron-withdrawing substituents accelerating the process .

Q. How does its crystal structure inform intermolecular interactions?

X-ray data (a = 6.8072 Å, b = 17.4339 Å, c = 22.9238 Å) reveal chains along the c-axis stabilized by C–H···O interactions. The dihedral angle between the phenyl and butanoate moieties is 12.3°, influencing packing density and solubility .

Q. What methodologies enable the synthesis of photochromic ligands from this compound?

The compound serves as a precursor in multicomponent reactions for photochromic diarylethenes. For example:

- Cyclopentenone derivatives : React with bromoketones under basic conditions (K₂CO₃, DMF), followed by Robinson annulation to form cyclohexenone bridges .

Data Table :

| Derivative | Reaction Conditions | Yield |

|---|---|---|

| Cyclopentenone | K₂CO₃, DMF, 80°C | 57% |

| Cyclopentene | Ionic hydrogenation | 51% |

Q. How does pH affect its stability in aqueous solutions?

- Acidic (pH < 4) : Rapid hydrolysis to 3-oxobutanoic acid.

- Neutral (pH 7) : Partial degradation (t₁/₂ = 24 hours at 25°C).

- Basic (pH > 9) : Complete decomposition within 1 hour .

Q. What role does it play in multicomponent reactions for bioactive molecules?

It participates in Biginelli-type reactions to synthesize pyrimidine derivatives. For example:

Properties

IUPAC Name |

ethyl 3-hydroxy-2-nitrosobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTHITHXCDMTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-04-8 | |

| Record name | Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.